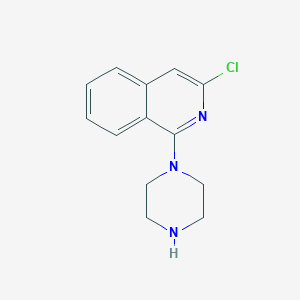

3-Chloro-1-(piperazinyl)-1-ylisoquinoline

Description

Contextualizing Isoquinoline (B145761) and Piperazine (B1678402) Scaffolds in Contemporary Drug Discovery

The isoquinoline framework is a privileged structure in drug discovery, forming the core of numerous natural alkaloids and synthetic drugs. nih.govnbinno.com Its rigid, bicyclic nature provides a well-defined three-dimensional arrangement for substituents, which is crucial for specific interactions with biological targets. nbinno.com Isoquinoline derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. nih.govmdpi.commdpi.com This broad utility has cemented the isoquinoline scaffold as an invaluable template for the design of new pharmaceutical agents. nih.govnbinno.com

Similarly, the piperazine ring is a frequently employed building block in medicinal chemistry. nih.govtandfonline.comnbinno.comnbinno.com As the third most common nitrogen-containing heterocycle in FDA-approved drugs, its prevalence is due to its favorable physicochemical characteristics. tandfonline.com The piperazine moiety can enhance a molecule's aqueous solubility and bioavailability. nih.gov Furthermore, its two nitrogen atoms offer versatile points for chemical modification, allowing for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profiles. tandfonline.comnbinno.com The inclusion of a piperazine ring can lead to improved target binding and reduced side effects. nbinno.com

Rationale for Investigating Halogenated Isoquinoline-Piperazine Conjugates

The strategic incorporation of halogen atoms, such as chlorine, is a well-established tactic in medicinal chemistry to optimize the properties of a drug candidate. tutorchase.comnih.govbenthamdirect.com Halogenation can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity. tutorchase.comresearchgate.net In the context of the isoquinoline-piperazine framework, the addition of a chlorine atom can confer several advantages.

The presence of chlorine can alter the electronic properties of the isoquinoline ring, potentially leading to stronger and more specific interactions with target proteins through the formation of halogen bonds. nih.govbenthamdirect.comacs.org This can result in enhanced potency and selectivity. Moreover, the introduction of a halogen can block metabolically susceptible sites on the molecule, thereby increasing its biological half-life. tutorchase.com The modulation of lipophilicity through halogenation is also a critical factor in improving a drug's absorption, distribution, metabolism, and excretion (ADME) profile. tutorchase.com

Overview of Academic Research Strategies for Novel Heterocyclic Compounds

The discovery and development of novel heterocyclic compounds like 3-Chloro-1-(piperazinyl)-1-ylisoquinoline are propelled by several key academic research strategies. These methodologies aim to efficiently explore chemical space and identify new bioactive molecules. mdpi.comnih.govijrpr.com

One prevalent strategy is scaffold hopping , where a known pharmacophore is replaced with a structurally different but functionally similar group to generate new intellectual property and potentially improved drug-like properties. Another approach is diversity-oriented synthesis , which focuses on creating large libraries of structurally diverse compounds from a common starting material. ijrpr.com This allows for the rapid screening of numerous molecules to identify promising new leads.

Computational modeling and in silico screening have become indispensable tools in modern drug discovery. numberanalytics.com These methods allow for the virtual prediction of how a compound will interact with a biological target, thereby guiding the rational design of more effective molecules. Furthermore, the development of novel synthetic methodologies, including green chemistry approaches, is crucial for the efficient and sustainable production of these complex heterocyclic structures. ijrpr.comresearchgate.net

The following table provides a summary of research findings on the biological activities of various isoquinoline-piperazine derivatives, illustrating the therapeutic potential of this class of compounds.

| Compound Class | Biological Activity | Key Findings |

| Quinolone-piperazine conjugates | Antibacterial | Showed potent activity against various bacterial strains, with some derivatives exhibiting low cytotoxicity. nih.gov |

| Isoquinoline-piperazine hybrids | Anticancer | Certain derivatives have demonstrated significant efficacy as anticancer agents. nih.gov |

| Quinolone-piperazine derivatives | Antituberculosis | Found to be effective against Mycobacterium tuberculosis, including multi-drug resistant strains. nih.gov |

| Isoquinoline alkaloids | Antiviral | A broad range of isoquinoline-based compounds have shown promising antiviral activity against various viruses. mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-1-piperazin-1-ylisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3/c14-12-9-10-3-1-2-4-11(10)13(16-12)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXFMSBAZIBPWDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC(=CC3=CC=CC=C32)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of 3 Chloro 1 Piperazinyl 1 Ylisoquinoline and Its Analogues

Conformational Analysis and Stereochemical Considerations

The three-dimensional arrangement of a molecule is crucial for its interaction with biological targets. For 1-substituted isoquinoline (B145761) derivatives, the stereochemistry at the C-1 carbon is a key determinant of their pharmacological properties. nih.gov The piperazine (B1678402) ring typically adopts a chair conformation. mdpi.com The relative orientation of the piperazine ring with respect to the isoquinoline core influences how the molecule fits into a receptor's binding site.

Chirality plays a pivotal role in the biological activity of many compounds, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. nih.gov For isoquinoline derivatives with a stereocenter at C-1, it is often observed that one enantiomer is significantly more active than the other. This stereoselectivity suggests that the target receptor has a specific three-dimensional architecture that preferentially accommodates one isomer. nih.gov The biological activity of chiral compounds is often dictated by their stereochemistry, which can affect their uptake, metabolism, and interaction with the target. nih.gov

Influence of Substitutions on the Isoquinoline Core

The position of the chloro-substituent on the isoquinoline ring significantly impacts the electronic properties and, consequently, the biological activity of the compound. A chlorine atom at the C3-position, as in the title compound, exerts a different electronic influence compared to a substitution at the C4-position. Generally, halogen substitutions can alter the molecule's reactivity and its ability to interact with biological targets. researchgate.net For instance, in some bicyclic isoquinoline adducts, 6-chloro and 7-fluoro derivatives have shown significant inhibitory activity against certain enzymes. nih.gov The introduction of a chlorine atom can enhance lipophilicity, which may improve membrane permeability and interaction with hydrophobic pockets in target proteins. researchgate.net

Substituents on the isoquinoline ring can modulate the molecule's activity through both electronic and steric effects. uzh.chresearchgate.net Electron-withdrawing groups, such as the chloro group, can alter the electron density distribution across the aromatic system, influencing pKa values and hydrogen bonding capabilities. researchgate.net Steric hindrance, caused by bulky substituents, can affect the molecule's ability to adopt the optimal conformation for binding to its target. nih.gov

The nitrogen atom in the isoquinoline ring is a key feature, contributing to the molecule's basicity and ability to form hydrogen bonds. amerigoscientific.com The lone pair of electrons on the nitrogen can act as a hydrogen bond acceptor, a crucial interaction for binding to many biological targets. amerigoscientific.com The basicity of the isoquinoline nitrogen is influenced by the electronic effects of other substituents on the ring. amerigoscientific.com This nitrogen atom is often essential for the compound's pharmacological activity, as it can be a primary point of interaction with the active site of an enzyme or receptor.

Modulations of the Piperazine Moiety and their Biological Impact

The piperazine moiety is a common scaffold in medicinal chemistry, known for its ability to improve the pharmacokinetic properties of drug candidates. nih.gov Modifications to the piperazine ring, particularly at the nitrogen atoms, can have a profound impact on biological activity.

Substitutions on the distal nitrogen atom (N4) of the piperazine ring have been extensively studied to explore their impact on the biological activity of various compounds. The nature of the substituent, whether it is an alkyl, aryl, or another functional group, can significantly alter the molecule's properties, including its solubility, lipophilicity, and ability to interact with specific targets. mdpi.commdpi.com

For example, in a series of quinoline-piperazine derivatives, the type and position of substituents on an attached aryl ring were found to significantly affect their α-glucosidase inhibitory potency. nih.gov Specifically, a 2,5-dimethoxy phenyl substitution resulted in a 15-fold improvement in activity compared to the standard drug. nih.gov In another study, replacing a piperazine ring with a morpholine (B109124) or pyrrolidine (B122466) group led to a noticeable decrease in activity. nih.gov

The following table summarizes the effects of various substitutions on the piperazine nitrogen in different molecular scaffolds, illustrating the diverse biological outcomes that can be achieved through such modifications.

| Scaffold | Substitution on Piperazine Nitrogen | Observed Biological Effect |

| Quinoline-thiosemicarbazide | 2,5-dimethoxy phenyl | Potent α-glucosidase inhibition nih.gov |

| Quinoline-thiosemicarbazide | Isoquinoline | Moderate α-glucosidase inhibition nih.gov |

| Quinoline-thiosemicarbazide | Benzyl | Weak α-glucosidase inhibition nih.gov |

| Chromen-4-one | Ortho-substituted phenyl | Good androgen receptor binding affinity and cytotoxic activity nih.gov |

| Cinnoline | Aryl groups | Antifungal and antitumor activities mdpi.com |

| Vindoline | N-(4-trifluoromethylphenyl), N-[4-(trifluoromethyl)benzyl], N-bis(4-fluorophenyl)methyl | Significant antiproliferative effects mdpi.com |

These examples highlight the critical role of the piperazine moiety and its substitutions in modulating the biological profiles of isoquinoline-based compounds and other related heterocyclic systems.

Conformational Flexibility and Rigidity of the Piperazine Ring

The piperazine ring, a common motif in medicinal chemistry, can adopt various conformations, with the chair form being the most stable. However, twist-boat and boat conformations are also possible and can be influenced by the nature and position of substituents. The conformational flexibility or rigidity of the piperazine ring in 3-chloro-1-(piperazinyl)-1-ylisoquinoline analogues is a key determinant of their biological activity.

The orientation of the substituents on the piperazine ring can significantly impact how the molecule interacts with its biological target. For instance, in related series of 1-(isoquinolinesulfonyl)piperazine analogues, the integrity of the piperazine ring was found to be essential for on-target whole-cell activity. nih.gov Modification of the piperazine ring, such as the introduction of a methyl group at the 3-position, led to a significant loss of both biochemical and whole-cell activity, highlighting the stringent conformational requirements for potent inhibition. nih.gov

Furthermore, replacing a rigid piperazine ring with a more flexible ethylenediamine (B42938) spacer in some bioactive compounds has been shown to result in a loss of whole-cell activity while retaining enzymatic inhibition, suggesting that the rigidity of the piperazine ring is crucial for cellular uptake and stability, or for locking the molecule in a bioactive conformation. nih.gov The introduction of conformational restrictions, for example, by incorporating the piperazine into a bridged bicyclic system, can be a strategy to enhance binding affinity by reducing the entropic penalty upon binding to a target. semanticscholar.org

The table below illustrates the impact of piperazine ring modifications on the inhibitory activity of a series of 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues against Mycobacterium tuberculosis.

| Compound | Modification | MIC90 (µM) | IC50 (µM) |

| 1 | Unsubstituted piperazine | >100 | >100 |

| 2 | Flexible ethylenediamine spacer | >100 | 58 ± 2 |

| 3 | Methyl group at position-3 of piperazine | 100 | >100 |

Data sourced from a study on 1-(5-isoquinolinesulfonyl)piperazine analogues. nih.gov

Role of the Linker between Isoquinoline and Piperazine (if applicable for certain analogues)

The linker's primary role is to optimally position the key interacting fragments—in this case, the isoquinoline and piperazine rings—within the binding site of a biological target. The length of the linker is a critical parameter; a linker that is too short may prevent the molecule from adopting the necessary conformation for effective binding, while an excessively long linker could introduce too much flexibility, leading to a decrease in binding affinity due to an entropic penalty. nih.gov In studies of quinazoline (B50416) derivatives, it has been observed that a longer chain linker between the quinazoline core and another cyclic moiety was favorable for inhibitory activity. mdpi.com

The composition of the linker also plays a significant role. The introduction of heteroatoms, such as oxygen or nitrogen, can influence the linker's polarity, flexibility, and ability to form hydrogen bonds with the target. For instance, replacing an amide linker with a methyl-amino linker in a series of quinazoline derivatives resulted in a significant decrease in inhibitory activity. mdpi.com The rigidity of the linker is another important factor. Rigid linkers can help to pre-organize the molecule in a bioactive conformation, which can enhance binding affinity. Conversely, a flexible linker may allow the molecule to adapt to different binding site conformations. nih.gov

Computational Approaches in SAR Elucidation

Computational chemistry provides powerful tools to investigate the SAR of this compound and its analogues at a molecular level, offering insights that can guide the design of more potent and selective compounds.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. nih.gov This method can be used to understand the plausible binding modes of this compound analogues within the active site of a target protein. By analyzing the predicted binding poses, key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions can be identified.

For example, in a study of quinoline (B57606) derivatives, molecular docking was used to determine the binding affinity of the compounds in the active site of an enzyme. nih.gov The results of these docking studies can help to rationalize the observed SAR and guide the design of new analogues with improved binding affinity. For instance, if docking studies reveal an unoccupied hydrophobic pocket in the binding site, new analogues can be designed with appropriate lipophilic substituents to fill this pocket and enhance binding.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For this compound analogues, 3D-QSAR models can be developed to correlate their physicochemical properties (e.g., steric, electrostatic, and hydrophobic fields) with their observed biological activities. nih.gov

These models can be used to predict the activity of newly designed compounds before their synthesis, thereby prioritizing the most promising candidates. The contour maps generated from 3D-QSAR studies can provide a visual representation of the regions around the molecule where certain properties are favorable or unfavorable for activity. For example, a contour map might indicate that a bulky, electron-donating group at a specific position on the isoquinoline ring is likely to increase activity. nih.gov

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. mdpi.com This technique can be used to assess the stability of the binding mode predicted by molecular docking and to investigate the conformational changes that may occur in both the ligand and the protein upon binding.

Biological Target Identification and in Vitro Pharmacological Profiling of 3 Chloro 1 Piperazinyl 1 Ylisoquinoline Analogues

Receptor Binding and Functional Assays

Analogues of 3-Chloro-1-(piperazinyl)-1-ylisoquinoline, particularly those containing the chlorophenylpiperazine (B10847632) moiety, have been investigated for their affinity and functional activity at several G-protein coupled receptors (GPCRs).

N-phenylpiperazine analogues have demonstrated the ability to selectively bind to the dopamine (B1211576) D3 receptor over the D2 subtype, despite the high degree of amino acid sequence homology between these two receptors. This selectivity is thought to arise from the ability of these compounds to engage with the receptor in a bitopic manner, interacting with both the orthosteric binding site and a secondary binding site.

One such analogue, LS-3-134, which incorporates an N-phenylpiperazine and a 4-(thiophen-3-yl)benzamide (B12553508) moiety, exhibits a high affinity for the human D3 receptor with a Ki of 0.17 nM and displays over 150-fold selectivity for D3 versus D2 receptors. nih.gov Functional assays using adenylyl cyclase inhibition revealed that LS-3-134 acts as a partial agonist at the D3 receptor, with an efficacy of 35% of the maximum response. nih.gov Another compound, WW-III-55, while showing a lower binding affinity for the D3 receptor (approximately 20 nM), demonstrates an even greater selectivity of over 800-fold for D3 versus D2 receptors. nih.gov

The pharmacological data for selected N-phenylpiperazine analogues are summarized in the table below.

| Compound ID | D3 Receptor Ki (nM) | D2/D3 Selectivity | Functional Activity (D3) |

| LS-3-134 | 0.17 | >150-fold | Partial Agonist (35%) |

| WW-III-55 | ~20 | >800-fold | Not specified |

Data sourced from literature reports. nih.gov

Arylpiperazine derivatives are known to interact with various serotonin (B10506) (5-HT) receptor subtypes. For instance, trazodone (B27368), a long-chain arylpiperazine, functions as a serotonin 5-HT2A receptor antagonist and a serotonin reuptake inhibitor. mdpi.com Analogues of trazodone have been synthesized and evaluated for their affinity at other serotonin receptors.

One study focused on N-hexyl trazodone derivatives, such as 2-(6-(4-(3-chlorophenyl)piperazin-1-yl)hexyl)- nih.govnih.govnih.govtriazolo[4,3-a]pyridin-3(2H)-one hydrochloride (7a·HCl), which showed high affinity for the 5-HT1A receptor. mdpi.com A related compound, 2-(6-(4-([1,1′-biphenyl]-2-yl)piperazin-1-yl)hexyl)- nih.govnih.govnih.govtriazolo[4,3-a]pyridin-3(2H)-one hydrochloride (7b·HCl), was identified as a dual-acting 5-HT1A/5-HT7 receptor ligand. mdpi.com These findings indicate that modifications to the arylpiperazine scaffold can modulate the affinity and selectivity for different serotonin receptor subtypes.

While the primary focus of research on arylpiperazine and isoquinoline-piperazine analogues has been on dopamine and serotonin receptors, some studies have reported interactions with other GPCRs. For example, a compound with high affinity for the D3 dopamine receptor (0.2 nM) was also found to have significant affinity for several alpha-adrenergic receptor subtypes, including α1a (9.8 nM), α2a (15.2 nM), α1d (16.6 nM), and α2c (27.1 nM). nih.gov This suggests the potential for off-target activities at other GPCRs, which would require comprehensive screening for a full characterization.

Enzyme Inhibition Assays

Analogues of this compound have also been assessed for their ability to inhibit various enzymes, including kinases and inosine-5'-monophosphate dehydrogenase.

The isoquinoline (B145761) and piperazine (B1678402) scaffolds are present in a number of known kinase inhibitors.

Abl1: A novel subseries of C-5-substituted anilinoquinazolines, which share structural similarities with isoquinolines, have been shown to display high affinity for the tyrosine kinase domain of the c-Src and Abl enzymes. nih.gov For example, N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530) inhibits c-Src and Abl at low nanomolar concentrations. nih.gov

ALK: The anaplastic lymphoma kinase (ALK) is a target for various inhibitors, some of which contain piperazine moieties. Syntheses of bis-ortho-alkoxy-para-piperazineanilino-pyrimidines and -triazines have been described in the context of their structure-activity relationship with ALK. nih.gov

B-Raf: Certain diarylamides incorporating a 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl moiety have been identified as multi-kinase targeting agents, with some showing dual inhibition of B-RafV600E and EGFR. nih.gov

GSK-3: A series of novel aryl and heteroaryl substituted N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide inhibitors of GSK-3β kinase have been described. nih.gov The most potent compounds in this series, containing 3,4-di-methyl or 2-methoxy substituents on the phenyl ring and a 3-pyridine fragment, selectively inhibit GSK-3β with IC50 values of 0.35 and 0.41 μM, respectively. nih.gov

JAK-3: The development of covalent Janus kinase 3 (JAK3) inhibitors has been reported, with 2,4-substituted pyrimidines being a key scaffold. While not directly isoquinoline-based, these studies highlight the potential for targeting specific kinases with related heterocyclic structures.

The inhibitory activities of selected kinase inhibitors with related structural motifs are presented below.

| Kinase Target | Compound Class | Potency (IC50/Ki) |

| Abl1 | C-5-substituted anilinoquinazolines | Low nanomolar |

| ALK | bis-ortho-alkoxy-para-piperazineanilino-pyrimidines/triazines | Varies with substitution |

| B-Raf | Diarylamides with 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl | Varies with substitution |

| GSK-3β | N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamides | 0.35 - 0.41 µM |

Data compiled from various literature sources. nih.govnih.govnih.gov

Screening of compound libraries has led to the discovery of 5-bromo-6-amino-2-isoquinoline as a weak inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH). nih.gov Subsequent optimization of this initial hit resulted in a series of novel 2-isoquinolinoaminooxazole-based inhibitors. nih.gov One of the most potent compounds from this series demonstrated single-digit nanomolar potency against the enzyme. nih.gov IMPDH is a key enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, and its inhibition can have profound effects on cell proliferation, particularly in lymphocytes. nih.gov

The development of these isoquinoline-based IMPDH inhibitors highlights the potential of this scaffold for targeting this enzyme.

Sirtuin Inhibition

Sirtuins are a class of NAD+-dependent protein deacetylases that are crucial in regulating cellular processes like stress response, metabolism, and aging. aging-us.com The modulation of sirtuin activity is a promising therapeutic strategy, and various inhibitors have been developed. While specific studies on this compound are not prevalent in publicly accessible literature, research into related structures provides insight. For instance, cambinol (B1668241), a nonselective sirtuin inhibitor, has demonstrated antilymphoma activity and is competitive with the peptide substrate, suggesting its binding site partially overlaps with that of the substrate. nih.govacs.org Efforts to optimize cambinol have led to the identification of isoform-selective analogues, with some showing selectivity for SIRT1 or SIRT2. nih.govacs.org These studies suggest that while the isoquinoline core itself is not a primary sirtuin inhibitor, its derivatives could potentially be engineered to target these enzymes. Further research is required to specifically determine if this compound analogues possess sirtuin-inhibiting properties.

Topoisomerase II Inhibition

Topoisomerase II (Topo II) is a vital nuclear enzyme that modulates DNA topology, making it a key target in cancer chemotherapy. nih.gov Several isoquinoline derivatives have been identified as potent inhibitors of this enzyme. Studies on 3,4-diarylisoquinolines revealed that while 3,4-diarylisoquinolones showed moderate inhibition of Topo II, several 3,4-diarylisoquinolinamines exhibited superior inhibitory activity against Topoisomerase I. nih.gov The primary biological target for the cytotoxic derivatives in this class was determined to be topoisomerases, establishing diaryl-substituted isoquinolines as a novel class of potential anticancer drugs with this mechanism of action. nih.gov Docking models have supported these findings, showing potential intercalative and hydrogen-bond interactions between these compounds and the DNA/topoisomerase complex. nih.gov Although direct data on this compound is limited, the established activity of its broader structural class suggests that it and its analogues are plausible candidates for Topo II inhibition.

Assessment in In Vitro Disease Models (Excluding human clinical data)

Preclinical Antimicrobial Activity against Mycobacterium tuberculosis

The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel antimycobacterial agents. nih.govnih.gov C-1 substituted tetrahydroisoquinolines (THIQs) and isoquinolines have demonstrated antimycobacterial activity. nih.govnih.gov Research has shown that these compounds can inhibit mycobacterial growth and also act as efflux pump inhibitors, which may help potentiate the effects of existing first-line anti-tuberculosis drugs like rifampicin (B610482) and ethambutol. nih.govnih.govfrontiersin.org For example, a dimethoxy-substituted THIQ was identified as a promising compound with high potency against both M. aurum and M. bovis BCG. frontiersin.org Another study on isoindoline-1,3-dione-4-aminoquinolines found a derivative with a butyl chain spacer and a piperidine (B6355638) component to be the most potent, exhibiting a minimum inhibitory concentration (MIC) of 6.25 μg/mL against M. tuberculosis. rsc.org

Table 1: In Vitro Antimycobacterial Activity of Selected Isoquinoline Analogues

| Compound Class | Mycobacterium Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Isoindoline-1,3-dione-4-aminoquinoline derivative | M. tuberculosis H37Rv | 6.25 μg/mL | rsc.org |

| 2-(6-substituted quinolin-4-yl)-1-(4-aryl-1H-1,2,3-triazol-1-yl) propan-2-ol derivative | M. tuberculosis H37Rv | 6.25 μg/mL | researchgate.net |

| Dimethoxy-substituted Tetrahydroisoquinoline (THIQ) | M. aurum & M. bovis BCG | Potent Activity (Specific MIC not stated) | frontiersin.org |

| C-1 pentyl Tetrahydroisoquinolines (4a and 4b) | M. aurum | 4a: 62.5 µg/mL; 4b: ≥125 µg/mL | nih.gov |

This table is for illustrative purposes and includes data from broader isoquinoline/quinoline (B57606) classes due to a lack of specific data for the titular compound.

Preclinical Antimalarial Activity against Plasmodium falciparum strains

The quinoline core is the foundation of many antimalarial drugs, most notably chloroquine (B1663885). lookchem.com Consequently, numerous analogues, including those with isoquinoline and piperazine moieties, have been synthesized and tested against Plasmodium falciparum, the deadliest malaria parasite. nih.gov A series of 4-aminoquinoline-pyrimidine hybrids linked through a piperazine ring displayed potent antimalarial activity against both chloroquine-sensitive (D10, D6, 3D7) and chloroquine-resistant (Dd2, W2, K1) strains of P. falciparum. lookchem.comnih.govraco.cat One compound from a study was found to be 53-fold more active than chloroquine against the resistant W2 strain, with an IC50 value of 0.016 μM. nih.gov Another piperazine-tethered hybrid, compound 5j, showed an IC50 value of 0.14 μM against a CQ-resistant strain, which was 2.5 times stronger than chloroquine itself. lookchem.com These findings highlight the potential of incorporating a piperazine linker to overcome drug resistance. nih.gov

Table 2: In Vitro Antimalarial Activity of Piperazine-Linked Quinoline/Isoquinoline Analogues against P. falciparum

| Compound ID | Strain (CQ-Sensitivity) | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 7e | W2 (Resistant) | 0.016 | nih.gov |

| Compound 7i | D6 (Sensitive) | 0.012 | nih.gov |

| Compound 5j | CQ-Resistant | 0.14 | lookchem.com |

| Compound 32 | Dd2 (Resistant) | 0.157 | raco.cat |

| Chloroquine | W2 (Resistant) | 0.853 | nih.gov |

| Chloroquine | Dd2 (Resistant) | 0.417 | raco.cat |

IC50: The half maximal inhibitory concentration.

Preclinical Antiparasitic Activity (e.g., Antileishmanial, Anthelmintic)

Beyond malaria, isoquinoline and quinoline derivatives have been investigated for activity against other parasites. Leishmaniasis, a disease caused by Leishmania parasites, is one such target. Synthetic styrylquinolines have been evaluated for their antileishmanial properties. researchgate.netsemanticscholar.org In one study, two compounds (3b and 3c) were active against intracellular amastigotes of L. (V) panamensis with median effective concentrations (EC50) of 2.8 and 3.14 μg/mL, respectively. researchgate.net These compounds also showed favorable selectivity indices, leading to in vivo studies in hamsters where they produced clinical improvement. researchgate.netsemanticscholar.org Similarly, certain 3-aryl-2-styryl substituted-4(3H)-quinazolinones demonstrated potent antileishmanial activity, with one compound being significantly more active than the standard drugs miltefosine (B1683995) and amphotericin B. nih.gov

In the context of anthelmintic activity, the isoquinoline derivative Praziquantel is a well-established drug used to treat schistosomiasis and liver fluke infections.

Table 3: In Vitro Antileishmanial Activity of Styrylquinoline Analogues

| Compound ID | Parasite Stage | Activity (EC50) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| Compound 3b | Intracellular amastigotes | 2.8 μg/mL | 1.96 | researchgate.net |

| Compound 3c | Intracellular amastigotes | 3.14 μg/mL | 1.08 | researchgate.net |

EC50: The median effective concentration.

Preclinical Anticancer Activity in Cell Lines

The anticancer potential of isoquinoline derivatives is an area of intense research. The incorporation of a piperazine moiety, in particular, has been explored to enhance cytotoxic activity against cancer cells. Novel vindoline-piperazine conjugates were investigated for their in vitro antiproliferative activity across the NCI60 panel of 60 human tumor cell lines. nih.govmdpi.com Several of these compounds showed significant growth inhibition at low micromolar concentrations. nih.govmdpi.comresearchgate.net For instance, a conjugate containing a [4-(trifluoromethyl)benzyl]piperazine moiety was most effective against the breast cancer MDA-MB-468 cell line with a 50% growth inhibition (GI50) value of 1.00 μM. nih.govmdpi.com Another derivative with a 1-bis(4-fluorophenyl)methyl piperazine group was most potent against the non-small cell lung cancer cell line HOP-92 (GI50 = 1.35 μM). nih.govmdpi.com These studies underscore the promise of piperazine-containing isoquinoline analogues as scaffolds for the development of new anticancer agents.

Table 4: Preclinical Anticancer Activity of Selected Piperazine Derivatives against Human Cancer Cell Lines

| Compound ID | Cancer Cell Line | Panel | Activity (GI50 in µM) | Reference |

|---|---|---|---|---|

| Compound 23 | MDA-MB-468 | Breast Cancer | 1.00 | nih.govmdpi.com |

| Compound 25 | HOP-92 | Non-Small Cell Lung Cancer | 1.35 | nih.govmdpi.com |

| Compound 23 (Mean) | NCI60 Panel | - | 1.6 | researchgate.net |

| Compound 25 (Mean) | NCI60 Panel | - | 1.8 | researchgate.net |

GI50: The concentration causing 50% growth inhibition.

Compound Names Table

| Abbreviation/Name | Chemical Name |

| This compound | 3-Chloro-1-(piperazin-1-yl)isoquinoline |

| Cambinol | (E)-N-(3-((2-hydroxynaphthalen-1-yl)methyleneamino)phenyl)benzamide |

| Chloroquine | N'-(7-chloroquinolin-4-yl)-N,N-diethyl-pentane-1,4-diamine |

| Ethambutol | (2S,2'S)-N,N'-bis(1-hydroxybutan-2-yl)ethane-1,2-diamine |

| Miltefosine | 2-((Hexadecyloxy)hydroxyphosphoryl)oxy-N,N,N-trimethylethanaminium |

| Praziquantel | 2-(Cyclohexanecarbonyl)-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one |

| Rifampicin | (7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-{(E)-[(4-methylpiperazin-1-yl)imino]methyl}-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.1^{4,7}.0^{5,28}]triaconta-1(28),2,4,9,19,21,25(29),26-octaen-13-yl acetate |

| SIRT1 | Sirtuin 1 |

| SIRT2 | Sirtuin 2 |

| Topo II | Topoisomerase II |

Molecular Mechanisms of Action and Binding Mode Analysis in Vitro

Currently, there is a notable lack of publicly available scientific literature detailing the specific in vitro molecular mechanisms of action and binding mode analysis of 3-Chloro-1-(piperazin-1-yl)isoquinoline. While the isoquinoline (B145761) scaffold is a well-established pharmacophore present in numerous biologically active compounds, dedicated studies to elucidate the precise molecular targets and binding interactions of this particular derivative have not been reported.

The broader class of isoquinoline derivatives has been shown to interact with a wide array of biological targets, including but not limited to, various enzymes, G-protein coupled receptors (GPCRs), and ion channels. The specific substitution pattern of a chloro group at the 3-position and a piperazinyl moiety at the 1-position of the isoquinoline core suggests that this compound could be designed to interact with specific binding pockets of a target protein. However, without experimental data from in vitro assays such as radioligand binding assays, enzyme inhibition assays, or structural biology techniques like X-ray crystallography or NMR spectroscopy, any proposed mechanism of action remains purely speculative.

Computational docking studies, which could provide theoretical insights into the binding mode, have also not been reported for 3-Chloro-1-(piperazin-1-yl)isoquinoline. Such studies would be invaluable in predicting potential binding site interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions, which could guide the design of future experimental investigations.

Cellular Pathway Modulation and Downstream Signaling Analysis (In Vitro)

Consistent with the absence of molecular mechanism data, there is no published research on the in vitro effects of 3-Chloro-1-(piperazin-1-yl)isoquinoline on cellular pathway modulation or its impact on downstream signaling cascades. Investigations using cell-based assays are crucial for understanding how a compound's interaction with a molecular target translates into a cellular response.

Techniques such as Western blotting, reporter gene assays, and phospho-protein arrays are standard methods to probe the modulation of signaling pathways. For instance, if 3-Chloro-1-(piperazin-1-yl)isoquinoline were to target a specific kinase, one would expect to see changes in the phosphorylation status of downstream substrate proteins. Similarly, if it were to act on a GPCR, alterations in the levels of second messengers like cAMP or intracellular calcium would be anticipated. To date, no such studies have been described in the scientific literature for this compound.

The following data table summarizes the current lack of available in vitro data for 3-Chloro-1-(piperazin-1-yl)isoquinoline.

| Assay Type | Target/Pathway | Result | Reference |

| Binding Affinity | Not Applicable | No Data Available | Not Applicable |

| Enzyme Inhibition | Not Applicable | No Data Available | Not Applicable |

| Cellular Signaling | Not Applicable | No Data Available | Not Applicable |

Preclinical Pharmacological Investigations in Vitro and in Vivo Animal Studies

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Assessment

In vitro ADME studies are fundamental in early drug discovery to predict a compound's pharmacokinetic behavior in living organisms. These assays provide crucial information on how a substance is processed by the body.

Metabolic Stability Studies (e.g., Microsomal Clearance)

Metabolic stability is a key determinant of a drug's half-life and oral bioavailability. These studies typically involve incubating the compound with liver microsomes, which contain the primary drug-metabolizing enzymes (e.g., cytochrome P450s). The rate of disappearance of the parent compound is measured to determine its intrinsic clearance.

For compounds with a piperazine (B1678402) moiety, metabolic transformation often occurs on the piperazine ring itself. However, no specific data on the microsomal clearance of 3-Chloro-1-(piperazinyl)-1-ylisoquinoline has been reported in the reviewed literature.

Table 1: Metabolic Stability of this compound in Liver Microsomes

| Species | Microsomal Protein (mg/mL) | Incubation Time (min) | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |

|---|---|---|---|---|

| Human | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Rat | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

In Vitro Permeability Studies

A compound's ability to permeate biological membranes is critical for its absorption and distribution. In vitro permeability is often assessed using cell-based assays, such as the Caco-2 or PAMPA models, which simulate the intestinal epithelium.

No experimental data on the in vitro permeability of this compound is currently available in the public domain.

Table 2: In Vitro Permeability of this compound

| Assay System | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Efflux Ratio | Permeability Class |

|---|---|---|---|

| Caco-2 | Data Not Available | Data Not Available | Data Not Available |

Plasma Protein Binding Assays

The extent to which a compound binds to plasma proteins, such as albumin, influences its distribution and the concentration of the free, pharmacologically active drug. This is typically determined through methods like equilibrium dialysis or ultrafiltration.

Specific plasma protein binding data for this compound has not been published.

Table 3: Plasma Protein Binding of this compound

| Species | Plasma Concentration (µM) | Percent Bound (%) | Fraction Unbound (fu) |

|---|---|---|---|

| Human | Data Not Available | Data Not Available | Data Not Available |

| Rat | Data Not Available | Data Not Available | Data Not Available |

In Vivo Proof-of-Concept Studies in Animal Models (Excluding human clinical data)

In vivo studies in relevant animal models are essential to establish a compound's potential therapeutic efficacy and to understand its pharmacokinetic and pharmacodynamic properties in a whole-organism setting.

Efficacy in Relevant Animal Disease Models

The isoquinoline (B145761) and piperazine scaffolds are present in numerous centrally active agents. Therefore, a compound like this compound might be investigated in animal models of neurological or psychiatric disorders, such as Parkinson's disease. However, there are no published studies detailing the efficacy of this specific compound in any animal disease model.

Table 4: Efficacy of this compound in Animal Models

| Disease Model | Animal Species | Key Efficacy Endpoint | Outcome |

|---|

Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation in Animal Systems

Understanding the relationship between a drug's concentration in the body (pharmacokinetics) and its pharmacological effect (pharmacodynamics) is crucial for optimizing dosing regimens. This involves measuring drug levels in plasma and tissues over time and correlating them with a biological response.

No in vivo pharmacokinetic or pharmacodynamic data for this compound in any animal species has been found in the available literature.

Table 5: Pharmacokinetic/Pharmacodynamic Parameters of this compound in Animals

| Animal Species | Pharmacokinetic Parameter | Value | Pharmacodynamic Endpoint | PK/PD Relationship |

|---|

Emerging Research Directions and Future Perspectives for 3 Chloro 1 Piperazinyl 1 Ylisoquinoline

Rational Design and Lead Optimization Strategies for Improved Potency and Selectivity

The journey from a promising hit compound to a viable drug candidate is underpinned by a meticulous process of rational design and lead optimization. For 3-Chloro-1-(piperazinyl)-1-ylisoquinoline, this involves systematic chemical modifications to enhance its potency against a specific biological target while minimizing off-target effects to improve its selectivity and safety profile.

A cornerstone of this process is the exploration of Structure-Activity Relationships (SAR). This involves synthesizing and testing a series of analogues to understand how specific structural changes influence biological activity. For the 1-(piperazinyl)isoquinoline scaffold, SAR studies on related compounds have revealed several key insights:

The Isoquinoline (B145761) Core : The nitrogen atom within the isoquinoline ring is often crucial for activity, potentially forming key hydrogen bonds within a target's active site. Modifications to the isoquinoline ring, such as the introduction of different substituents, can modulate the electronic properties and steric profile of the molecule, thereby influencing binding affinity. nih.gov

The Piperazine (B1678402) Moiety : This ring system is highly versatile. One nitrogen is tethered to the isoquinoline core, while the other is available for substitution. Attaching various chemical groups at this position can profoundly impact potency, selectivity, and pharmacokinetic properties like solubility and membrane permeability. For instance, in a series of 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues, modifications on the piperazine ring were critical for inhibitory activity against Mycobacterium tuberculosis IMPDH. acs.orgdrugbank.com

The Chloro Substituent : The chlorine atom at the 3-position of the isoquinoline ring is an important feature. Halogens can influence a compound's activity through various mechanisms, including altering its electronic nature and participating in halogen bonding with the target protein. It also provides a potential site for further chemical modification to explore SAR.

Lead optimization strategies often involve an iterative cycle of designing, synthesizing, and testing new analogues. chemimpex.com For this compound, this could involve creating a library of compounds with variations at all three key positions to build a comprehensive SAR model.

Table 1: Potential Modifications for SAR Studies of this compound

| Molecular Region | Potential Modifications | Rationale |

| Isoquinoline Ring | Introduction of small alkyl, alkoxy, or hydroxyl groups. | To probe steric and electronic requirements of the binding pocket. |

| Replacement of the chloro group with other halogens (F, Br, I). | To investigate the role of halogen bonding and electronics. | |

| Piperazine Ring | Substitution with various aryl, heteroaryl, or alkyl groups. | To explore additional binding interactions and modulate physicochemical properties. |

| Introduction of chiral centers. | To investigate enantioselective binding and potentially improve potency. | |

| Linker | Altering the point of attachment on the isoquinoline ring. | To optimize the orientation of the piperazine moiety within the target's active site. |

By systematically applying these strategies, researchers can fine-tune the structure of this compound to develop analogues with superior potency and a more desirable selectivity profile, paving the way for preclinical development.

Application of Advanced Computational Tools for Drug Discovery and Development

In modern drug discovery, advanced computational tools are indispensable for accelerating the design and development of new therapeutic agents. These in silico methods provide valuable insights into how a molecule like this compound might interact with its biological targets, thereby guiding the synthesis of more effective and selective compounds.

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For the 1-(piperazinyl)isoquinoline scaffold, docking studies can help elucidate the binding mode, identifying key amino acid residues that interact with the isoquinoline, piperazine, and chloro moieties. This information is critical for designing new derivatives with improved binding affinity. For example, docking studies on isoquinoline-based inhibitors have been used to understand their interactions with the ATP binding pocket of various kinases.

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By developing a robust QSAR model for analogues of this compound, researchers can predict the activity of virtual compounds before they are synthesized, saving significant time and resources. This allows for the prioritization of compounds with the highest predicted potency for synthesis and biological testing.

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering insights into the stability of the interaction and the conformational changes that may occur upon binding. MD simulations can reveal the role of water molecules in the binding site and provide a more accurate estimation of binding free energies. Such studies have been employed to understand the binding mechanisms of isoquinoline alkaloids with their target enzymes.

These computational approaches, often used in concert, create a powerful platform for the rational design of novel drug candidates based on the this compound scaffold.

Exploration of Multi-Target Directed Ligands and Polypharmacology for Complex Diseases

Complex multifactorial diseases such as cancer, neurodegenerative disorders, and certain infectious diseases often involve the dysregulation of multiple biological pathways. The traditional "one molecule, one target" approach to drug discovery can be insufficient for treating such conditions. This has led to a growing interest in the development of Multi-Target Directed Ligands (MTDLs), single compounds designed to interact with multiple targets simultaneously.

The 1-(piperazinyl)isoquinoline scaffold is well-suited for the design of MTDLs due to its modular nature. The isoquinoline core can be tailored to interact with one target, while substituents on the piperazine ring can be designed to engage a second target. This concept of "polypharmacology" can lead to enhanced therapeutic efficacy and a reduced likelihood of developing drug resistance.

For instance, many kinase inhibitors with a quinoline (B57606) or isoquinoline core have been found to inhibit multiple kinases. nih.gov This can be advantageous in cancer therapy, where blocking several signaling pathways at once can be more effective than inhibiting a single pathway. A quinazoline-based compound, BPR1K871, was developed as a multi-kinase inhibitor for the treatment of acute myeloid leukemia (AML) and solid tumors. acs.org Similarly, derivatives of this compound could be rationally designed to inhibit two or more kinases implicated in a particular cancer type.

Another area of exploration is the development of dual-action inhibitors. For example, a tetrahydroisoquinoline scaffold was investigated for the design of dual-action inhibitors of steroid sulfatase, an important target in hormone-dependent cancers. nih.gov By carefully selecting the targets and optimizing the structure of this compound, it may be possible to create novel MTDLs for a range of complex diseases.

Development of Chemical Probes for Biological System Investigations

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling researchers to study its function in living systems. The development of potent and selective probes based on the this compound scaffold could provide invaluable tools for target identification and validation.

A key feature of many chemical probes is the incorporation of a reporter group, such as a fluorescent tag, which allows for the visualization of the target within cells or tissues. The isoquinoline and piperazine moieties themselves can possess fluorescent properties, and these can be tuned through chemical modification. chemimpex.com For example, piperazine-based fluorescent probes have been developed for cellular imaging, including the detection of reactive oxygen species and the tracking of mitophagy. nih.govacs.org

To be an effective chemical probe, a compound must exhibit high selectivity for its intended target over other related proteins. The lead optimization strategies discussed in section 7.1 are therefore directly applicable to the development of chemical probes. Once a highly selective ligand is identified, it can be functionalized with a reactive group for covalent labeling of the target or with an affinity tag for pull-down experiments to identify binding partners.

By developing a suite of chemical probes based on this compound, researchers can gain a deeper understanding of the biological roles of its targets, which can, in turn, inform the development of new therapeutic strategies.

Identification of Novel Therapeutic Indications and Unmet Medical Needs

The 1-(piperazinyl)isoquinoline scaffold is associated with a broad range of biological activities, suggesting that this compound and its derivatives may have therapeutic potential across multiple disease areas. Exploring these possibilities could lead to the identification of novel indications and address significant unmet medical needs.

Compounds containing the isoquinoline core have been investigated for a wide spectrum of therapeutic applications, including:

Anticancer agents : Many isoquinoline derivatives exhibit potent anticancer activity through various mechanisms, such as the inhibition of kinases and topoisomerases. researchgate.netmdpi.com

Neurological disorders : The ability of some isoquinoline compounds to interact with receptors in the brain has led to their investigation for conditions like Parkinson's disease and depression. chemimpex.commdpi.com

Infectious diseases : The scaffold has also shown promise in the development of antibacterial, antifungal, and antiviral agents. nih.gov

The piperazine moiety is also a common feature in drugs targeting the central nervous system and in various antimicrobial and anticancer agents. The combination of these two privileged scaffolds in this compound makes it a promising starting point for drug discovery programs in these areas.

A key strategy for identifying new indications is to screen the compound against a broad panel of biological targets. This can reveal unexpected activities that could be exploited for new therapeutic uses. For example, a series of 4-piperazine isoquinoline derivatives were identified as potent inhibitors of tau prion replication, a key process in Alzheimer's disease and other tauopathies, and were also found to inhibit CDK8, a kinase of interest in oncology. drugbank.com This highlights the potential for this scaffold to address unmet needs in both neurodegeneration and cancer.

Methodological Advancements in Characterizing Heterocyclic Compound Activity

The ability to accurately and efficiently characterize the biological activity of heterocyclic compounds like this compound is crucial for advancing their development. Recent methodological advancements are providing researchers with more powerful tools to achieve this.

High-Throughput Screening (HTS) platforms have become increasingly sophisticated, allowing for the rapid screening of large compound libraries against a multitude of biological targets. Miniaturization and automation have made it possible to perform these screens in a cost-effective and time-efficient manner.

Phenotypic screening is a complementary approach that involves testing compounds in cell-based or whole-organism models to identify molecules that produce a desired phenotypic change, without prior knowledge of the biological target. This can be particularly useful for identifying compounds with novel mechanisms of action.

Fragment-Based Drug Discovery (FBDD) is another powerful technique where small, low-affinity "fragments" are screened for binding to a target. Hits are then grown or linked together to create more potent lead compounds. The isoquinoline and piperazine moieties can be considered as fragments, and FBDD approaches can be used to identify optimal partners for these core structures.

In the realm of biophysical techniques, methods such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide detailed information on the kinetics and thermodynamics of ligand-target binding, which can be invaluable for lead optimization.

Furthermore, advancements in mass spectrometry-based proteomics are enabling researchers to study the effects of compounds on a global scale within the cell, providing insights into off-target effects and potential mechanisms of toxicity. These cutting-edge methodologies will undoubtedly play a pivotal role in unlocking the full therapeutic potential of this compound and related compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.